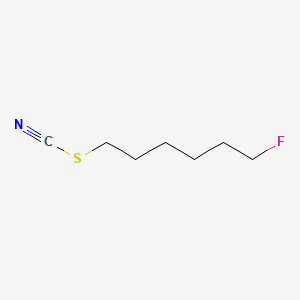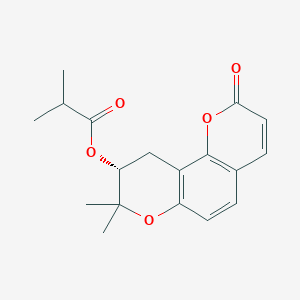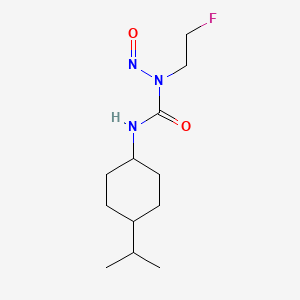
Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluoroethyl)-N’-(4-isopropylcyclohexyl)-N-nitrosourea is a synthetic organic compound that belongs to the class of nitrosoureas Nitrosoureas are known for their alkylating properties and are often used in chemotherapy due to their ability to cross-link DNA, thereby inhibiting cancer cell growth
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoroethyl)-N’-(4-isopropylcyclohexyl)-N-nitrosourea typically involves the reaction of a fluoroethylamine derivative with an isopropylcyclohexylamine derivative under nitrosation conditions. The reaction conditions often include the use of nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is usually carried out at low temperatures to control the formation of the nitrosourea compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(2-fluoroethyl)-N’-(4-isopropylcyclohexyl)-N-nitrosourea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluoroethyl and isopropylcyclohexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction may produce amine derivatives.
科学研究应用
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on biological systems, particularly its ability to cross-link DNA.
Medicine: Investigated for its potential use in chemotherapy due to its alkylating properties.
作用机制
The mechanism of action of N-(2-fluoroethyl)-N’-(4-isopropylcyclohexyl)-N-nitrosourea involves the alkylation of DNA. The compound forms covalent bonds with DNA, leading to cross-linking and ultimately inhibiting DNA replication and transcription. This can result in the death of rapidly dividing cells, such as cancer cells. The molecular targets include guanine bases in the DNA, and the pathways involved are related to DNA damage response and repair mechanisms.
相似化合物的比较
Similar Compounds
N-methyl-N’-nitro-N-nitrosoguanidine: Another nitrosourea compound with similar alkylating properties.
Carmustine (BCNU): A well-known nitrosourea used in chemotherapy.
Lomustine (CCNU): Another chemotherapeutic agent in the nitrosourea class.
Uniqueness
N-(2-fluoroethyl)-N’-(4-isopropylcyclohexyl)-N-nitrosourea is unique due to its specific structural components, which may confer distinct chemical and biological properties. The presence of the fluoroethyl group may enhance its reactivity and ability to penetrate biological membranes, while the isopropylcyclohexyl group may influence its stability and solubility.
属性
CAS 编号 |
33024-38-3 |
|---|---|
分子式 |
C12H22FN3O2 |
分子量 |
259.32 g/mol |
IUPAC 名称 |
1-(2-fluoroethyl)-1-nitroso-3-(4-propan-2-ylcyclohexyl)urea |
InChI |
InChI=1S/C12H22FN3O2/c1-9(2)10-3-5-11(6-4-10)14-12(17)16(15-18)8-7-13/h9-11H,3-8H2,1-2H3,(H,14,17) |
InChI 键 |
PPHTXWDQYFRGKI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1CCC(CC1)NC(=O)N(CCF)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


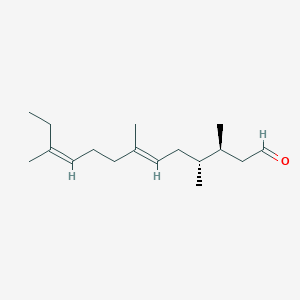
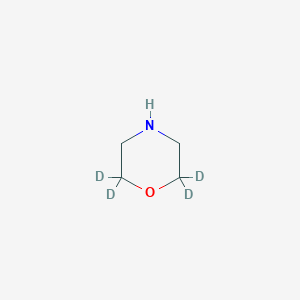
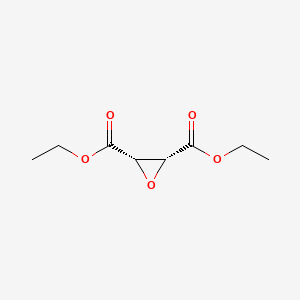
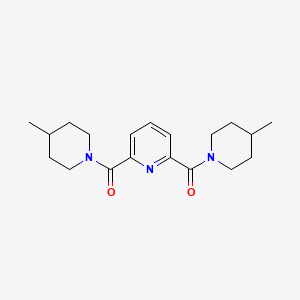
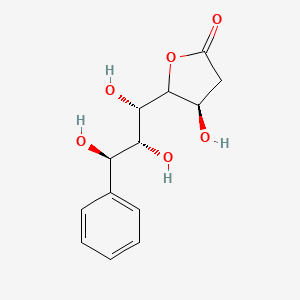
![3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-4-one](/img/structure/B13419650.png)
![rel-N-[(1R,4S)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide](/img/structure/B13419651.png)
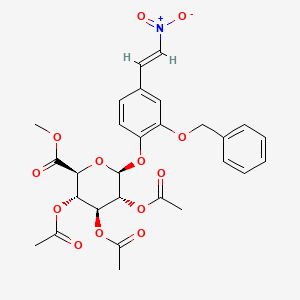
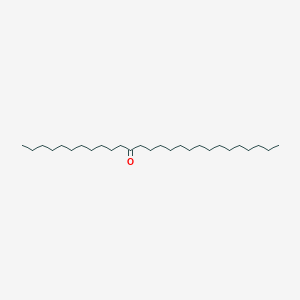
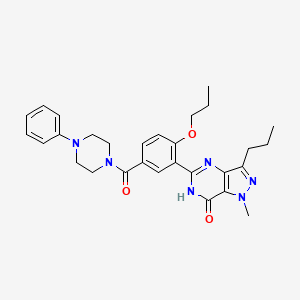
![Benzene,1,2,3,4,5-pentafluoro-6-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13419660.png)
![(1R,10R,11R)-12,12-difluoro-11-hydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridecane-3,5-dione](/img/structure/B13419664.png)
